Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate
Brand Name: Vulcanchem
CAS No.: 142471-67-8
VCID: VC7729241
InChI: InChI=1S/C8H13ClO4/c1-2-11-7(10)5-8(6-9)12-3-4-13-8/h2-6H2,1H3
SMILES: CCOC(=O)CC1(OCCO1)CCl
Molecular Formula: C8H13ClO4
Molecular Weight: 208.64

Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate

CAS No.: 142471-67-8

Cat. No.: VC7729241

Molecular Formula: C8H13ClO4

Molecular Weight: 208.64

* For research use only. Not for human or veterinary use.

Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate - 142471-67-8

Specification

CAS No. 142471-67-8
Molecular Formula C8H13ClO4
Molecular Weight 208.64
IUPAC Name ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate
Standard InChI InChI=1S/C8H13ClO4/c1-2-11-7(10)5-8(6-9)12-3-4-13-8/h2-6H2,1H3
Standard InChI Key BIMFXGRFHPQCIN-UHFFFAOYSA-N
SMILES CCOC(=O)CC1(OCCO1)CCl

Introduction

Chemical Identification and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate, reflecting its ester functional group (ethyl acetate), chloromethyl substituent, and 1,3-dioxolane ring . Its molecular formula is C₈H₁₁ClO₄, with a molecular weight of 206.62 g/mol (calculated based on atomic masses). The structure consists of a dioxolane ring (a five-membered cyclic ether with two oxygen atoms) fused to a chloromethyl group and an ethyl acetate moiety .

Structural Characterization

  • ¹H NMR (for analog): δ 1.25 (t, 3H, CH₂CH₃), 1.40 (s, 3H, CH₃), 3.70–4.20 (m, 4H, dioxolane OCH₂), 4.10 (q, 2H, OCH₂CH₃) .

  • IR (for analog): Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and 1100–1250 cm⁻¹ (C-O-C ether stretch) .

The chloromethyl group in the target compound would introduce characteristic C-Cl stretching vibrations near 600–800 cm⁻¹ in IR spectroscopy .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate likely follows methodologies similar to those used for structurally related dioxolane acetates. A plausible route involves:

  • Formation of the Dioxolane Ring:
    Reaction of chloromethyl ethylene glycol with ethyl acetoacetate under acid catalysis (e.g., toluene-4-sulfonic acid) in a solvent such as benzene . This step facilitates ketal formation, protecting the ketone group as a dioxolane.

  • Chlorination:
    Introduction of the chloromethyl group via substitution or addition reactions. For example, treating a hydroxyl-containing precursor with thionyl chloride (SOCl₂) .

A representative reaction equation is:

CH₃C(O)OCH₂CH₃ + ClCH₂CH₂OHH⁺Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate+H₂O[2][5]\text{CH₃C(O)OCH₂CH₃ + ClCH₂CH₂OH} \xrightarrow{\text{H⁺}} \text{Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate} + \text{H₂O} \quad[2][5]

Optimization and Yield

In analogous syntheses, such as the preparation of ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, yields exceeding 90% have been achieved using toluene-4-sulfonic acid as a catalyst under reflux conditions . The chloromethyl variant may require modified conditions due to the reactivity of the chlorine substituent.

Physicochemical Properties

Physical State and Solubility

While experimental data for the target compound are sparse, its analogs are typically liquids at room temperature. For example:

  • Density: ~1.1 g/cm³ (similar to ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate) .

  • Boiling Point: Estimated 200–220°C (based on molecular weight and polarity) .

  • Solubility: Miscible with common organic solvents (e.g., ethanol, acetone); limited water solubility due to the nonpolar dioxolane ring .

Stability and Reactivity

The compound is expected to be stable under ambient conditions but may hydrolyze in acidic or basic environments, cleaving the ester or dioxolane groups. The chloromethyl group enhances electrophilicity, making it susceptible to nucleophilic substitution reactions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Dioxolane derivatives are frequently employed as building blocks in drug synthesis. For instance, the chloromethyl group can serve as a leaving group in alkylation reactions, enabling the construction of complex molecules .

Fragrance and Flavor Industry

Analogous compounds like ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (Fructone) are used as synthetic fruit flavorants . The chloromethyl variant may find niche applications in modified fragrance formulations.

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